1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE
Overview
Description
1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE is a derivative of glucose, a simple sugar that is an essential energy source in living organisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE typically involves the protection of hydroxyl groups on the glucose molecule using acetyl and benzyl groups. The process can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 1, 4, and 6 of the glucose molecule are protected using acetyl groups, while the hydroxyl groups at positions 2 and 3 are protected using benzyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into other derivatives.
Substitution: The acetyl and benzyl groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: The compound is used in studies involving glycosylation processes and the development of glycosylated drugs.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, especially those targeting metabolic pathways.
Mechanism of Action
The mechanism of action of 1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in glycosylation, affecting the modification of proteins and lipids.
Pathways Involved: It influences metabolic pathways related to carbohydrate metabolism and energy production.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-D-glucopyranose: Similar in structure but with different protective groups.
1,5,6-Tri-O-acetyl-2,3,4-tri-O-methyl-D-glucitol: Another derivative with methyl groups instead of benzyl groups.
Uniqueness
1,4,6-TRI-O-ACETYL-2,3-DI-O-BENZYL-alpha-D-GLUCOPYRANOSE is unique due to its specific combination of acetyl and benzyl protective groups, which provide distinct chemical properties and reactivity compared to other glucose derivatives .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,6-diacetyloxy-4,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-17(27)30-16-22-23(33-18(2)28)24(31-14-20-10-6-4-7-11-20)25(26(35-22)34-19(3)29)32-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUINBFLSUWOOM-RTJMFUJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199866 | |
Record name | α-D-Glucopyranose, 2,3-bis-O-(phenylmethyl)-, triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401199866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18933-72-7 | |
Record name | α-D-Glucopyranose, 2,3-bis-O-(phenylmethyl)-, triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18933-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-D-Glucopyranose, 2,3-bis-O-(phenylmethyl)-, triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401199866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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